Xilmenolone
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Overview
Description
Xilmenolone is a chemical compound known for its role as a positive allosteric modulator of the gamma-aminobutyric acid type A receptor . This compound has been investigated for its potential therapeutic applications, particularly in the field of neurology.
Preparation Methods
The synthesis of Xilmenolone involves several steps, including the preparation of intermediate compounds and the final assembly of the target molecule. The synthetic route typically involves the use of organic solvents and reagents under controlled conditions to ensure the desired chemical transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Xilmenolone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
Xilmenolone has been extensively studied for its scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of allosteric modulation of receptors.
Biology: Investigated for its effects on cellular signaling pathways and receptor function.
Medicine: Explored for its potential therapeutic applications in treating neurological disorders.
Industry: Used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
Xilmenolone exerts its effects by binding to the gamma-aminobutyric acid type A receptor and enhancing its activity. This modulation leads to increased inhibitory signaling in the nervous system, which can have therapeutic effects in conditions characterized by excessive neuronal activity .
Comparison with Similar Compounds
Xilmenolone is similar to other gamma-aminobutyric acid type A receptor modulators, such as benzodiazepines. it is unique in its specific binding properties and the extent of its modulatory effects. Similar compounds include:
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Alprazolam: Another benzodiazepine used for its anxiolytic effects.
Clonazepam: Used for its anticonvulsant and anxiolytic properties.
Properties
CAS No. |
2368807-26-3 |
---|---|
Molecular Formula |
C26H37N3O2 |
Molecular Weight |
423.6 g/mol |
IUPAC Name |
1-[2-[(3R,5R,8R,9R,10S,13S,14S,15R,17S)-3-hydroxy-3,13,15-trimethyl-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]pyrazole-3-carbonitrile |
InChI |
InChI=1S/C26H37N3O2/c1-16-12-22(23(30)15-29-11-8-18(14-27)28-29)26(3)10-7-20-19-6-9-25(2,31)13-17(19)4-5-21(20)24(16)26/h8,11,16-17,19-22,24,31H,4-7,9-10,12-13,15H2,1-3H3/t16-,17-,19+,20-,21-,22-,24+,25-,26-/m1/s1 |
InChI Key |
CYFXJTXRUOTXDL-GNBMMUGASA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@]2([C@@H]1[C@@H]3CC[C@@H]4C[C@](CC[C@@H]4[C@H]3CC2)(C)O)C)C(=O)CN5C=CC(=N5)C#N |
Canonical SMILES |
CC1CC(C2(C1C3CCC4CC(CCC4C3CC2)(C)O)C)C(=O)CN5C=CC(=N5)C#N |
Origin of Product |
United States |
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